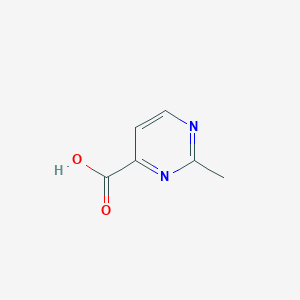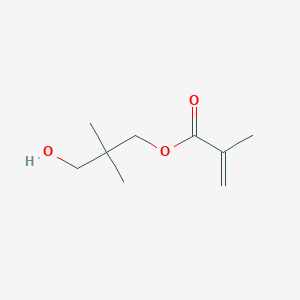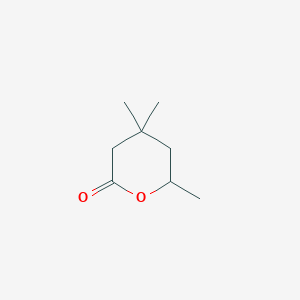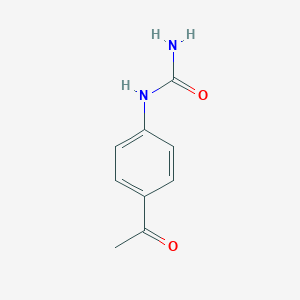
(4-Acetylphenyl)urea
説明
Synthesis Analysis
The synthesis of (4-Acetylphenyl)urea derivatives often involves reactions between isocyanates and amines or through the hydrolysis of isocyanates. For instance, the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines results in ureas containing an ibuprofen fragment, achieving yields up to 95% (Gladkikh et al., 2021). Another approach involves the Lossen rearrangement for the synthesis of ureas from carboxylic acids with good yields and without racemization (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods including FT-IR, NMR, and X-ray diffraction. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed through IR, (1)H NMR, and single crystal X-ray diffraction studies, revealing detailed geometric parameters and molecular interactions (Raju et al., 2015).
Chemical Reactions and Properties
Urea derivatives, including (4-Acetylphenyl)urea, can undergo various chemical reactions reflecting their reactive nature. For instance, ureas can participate in Bronsted acid-promoted reactions leading to cyclic ureas and isoureas, showcasing their versatility in synthetic chemistry (Rao et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives are crucial for their application in different fields. The crystal structure, thermal stability, and solubility play a significant role in their reactivity and potential uses. Studies like those on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide valuable information on these aspects through crystallographic and thermal analyses (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming hydrogen bonds, are essential for understanding the behavior of (4-Acetylphenyl)urea derivatives in chemical reactions. The interaction with oxo-anions, showcased through protonated urea-based ligands, highlights the compound's ability to form complex structures and its potential for application in materials science and catalysis (Wu et al., 2007).
科学的研究の応用
Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency : This study developed potent CCR3 antagonists by modifying the structure of (4-Acetylphenyl)urea, resulting in compounds with picomolar potency. These compounds were effective in animal models of allergic airway inflammation, and one of them, DPC168, entered phase I clinical trials (De Lucca et al., 2005).
Inhibition of Chitin Synthesis by Urea Insecticides : This research discusses the biochemical mode of action of certain urea insecticides, such as diflubenzuron, which inhibit chitin synthesis in insect cuticles (Deul, Jong, & Kortenbach, 1978).
Synthesis and Evaluation of Urea Derivatives as Urease Inhibitors : Novel urea derivatives were synthesized and evaluated as inhibitors of jack bean urease. The compounds showed significant inhibition, suggesting potential applications as urease inhibitors (Abdul Fattah et al., 2018).
Analysis of Triclocarban, a Urea Pesticide, in Aquatic Samples : Triclocarban, a polychlorinated phenyl urea pesticide, was analyzed in aquatic environments. This study developed a method for determining its concentration in water, indicating its environmental impact (Halden & Paull, 2004).
Quinoline-Based Derivatives and Their Nonlinear Optical Properties : This study synthesized arylated quinolines, including 3-(4-acetylphenyl)quinoline, and evaluated their nonlinear optical (NLO) properties, showing potential applications in technology-related fields (Khalid et al., 2019).
Genomic and Proteomic Studies of Insect Growth Regulator Diflubenzuron : This research focused on the effects of diflubenzuron, a benzoylphenyl urea-derived insecticide, on the model beetle species Tribolium castaneum. It detailed its global effects at the molecular level, impacting chitin metabolism and other biological processes (Merzendorfer et al., 2012).
Pharmacoproteomics of 4-Phenylbutyrate in Cystic Fibrosis Cells : The study explored the effect of 4-Phenylbutyrate (a butyrate derivative) on cystic fibrosis bronchial epithelial cells. The treatment was found to affect various proteins involved in cell trafficking and chloride transport (Singh et al., 2006).
Ferrocene-Based Acyl Ureas and Anti-diabetic Potential : This study investigated the anti-diabetic effects of ferrocene-based acyl ureas using in silico and in vivo techniques, revealing potential therapeutic applications for diabetes (Bano et al., 2018).
Urease Inhibitors for Gastric and Urinary Tract Infections : The review highlights various urease inhibitors, including urea derivatives, and their potential applications in treating infections caused by Helicobacter pylori and other pathogens (Kosikowska & Berlicki, 2011).
SERS and Molecular Docking Studies of a Ureido Derivative : This study investigated the potential of a ureido derivative, 4-[3-(4-acetylphenyl)ureido]-2-hydroxybenzoic acid, as an antimycobacterial agent. The research included spectroscopic analysis and molecular docking studies (Mary et al., 2020).
作用機序
Target of Action
Urea derivatives have been known to interact with various enzymes and receptors in the body . For instance, some urea derivatives have shown inhibitory action on cyclooxygenases (COXs), which play a crucial role in inflammation .
Mode of Action
For example, some urea derivatives can inhibit the activity of COXs, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Urea itself is a key component of the urea cycle, a series of biochemical reactions that convert highly toxic ammonia into urea for excretion . This cycle occurs in ureotelic organisms, primarily in the liver and to a lesser extent in the kidneys .
Pharmacokinetics
A study on urea pharmacokinetics suggests that urea exchange occurs among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .
Result of Action
Given its potential interaction with coxs, it may lead to a reduction in inflammation by decreasing the production of prostaglandins .
特性
IUPAC Name |
(4-acetylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFYCZGGZKBMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282702 | |
| Record name | (4-acetylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl)urea | |
CAS RN |
13143-02-7 | |
| Record name | 13143-02-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-acetylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ACETYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




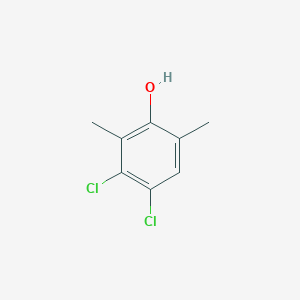

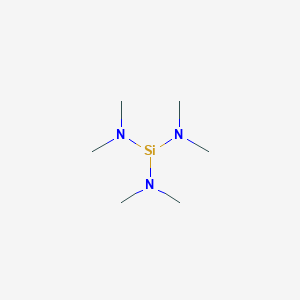



![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)

